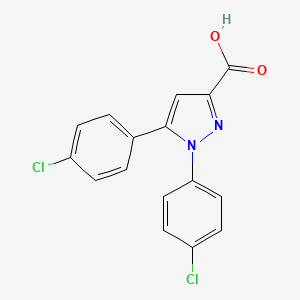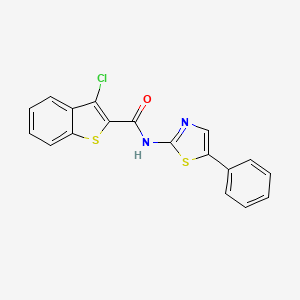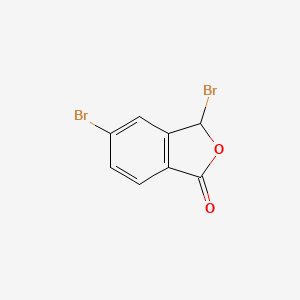
1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid” is a pyrrole derivative. It has been studied for its potential as a serotonin reuptake inhibitor, which could have implications for its use as an antidepressant .
Synthesis Analysis
The synthesis of this compound involves the reaction of the appropriate aldehyde with 2-propanone in an alkaline ethanolic solution . The resulting compound is then further reacted to produce the final product .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrrole backbone, with two 4-chlorophenyl groups attached at the 1 and 5 positions, and a carboxylic acid group attached at the 3 position . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
This compound has been shown to inhibit serotonin reuptake, suggesting that it interacts with the serotonin reuptake transporter protein (SERT) . This could potentially make it useful as an antidepressant .Scientific Research Applications
Anti-Inflammatory Properties
1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid exhibits promising anti-inflammatory activity. Researchers have explored its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways . This property makes it relevant for conditions such as arthritis, inflammatory bowel disease, and pain management.
Antituberculosis Activity
The compound has also been investigated as an antituberculosis lead candidate. Specifically, derivatives of this pyrazole framework, such as BM212, BM521, and BM533, have demonstrated efficacy against Mycobacterium tuberculosis . These findings highlight its potential for combating tuberculosis, a global health concern.
CNS Drug Development
Interestingly, shape-based virtual screening identified similarities between BM212 and the antidepressant drug sertraline. This suggests that 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid could serve as a scaffold for central nervous system (CNS) drug development . Further exploration may reveal novel applications in treating neurological disorders.
Other Bioactivities
Beyond the mentioned fields, researchers have also explored the compound’s bioactivities in areas such as antibacterial and anticancer effects . While more studies are needed, these preliminary findings underscore its versatility.
Mechanism of Action
Target of Action
The primary target of 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is the serotonin reuptake transporter protein (SERT) . SERT plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness, in the synaptic cleft.
Mode of Action
The compound interacts with SERT, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the effect of serotonin on the post-synaptic neuron.
Biochemical Pathways
The inhibition of SERT affects the serotonin pathway. By preventing the reuptake of serotonin, this compound can potentially increase the duration and intensity of serotonin’s effects. This can influence various physiological functions that are regulated by serotonin, including mood, appetite, and sleep .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in neuronal signaling due to the increased presence of serotonin in the synaptic cleft. This could lead to changes in mood and behavior, given serotonin’s role in these aspects of brain function .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its potential as an antidepressant, including in vivo testing and clinical trials . Additionally, research could be conducted to better understand its physical and chemical properties, as well as its safety and environmental impact.
properties
IUPAC Name |
1,5-bis(4-chlorophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)13-7-5-12(18)6-8-13/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPPBETYPPIQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)
![5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3014231.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)


![Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B3014241.png)

![2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid](/img/structure/B3014243.png)
amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B3014244.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)